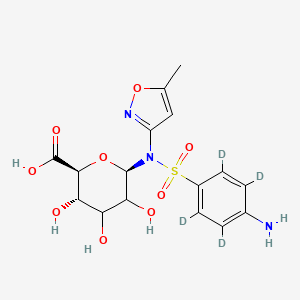
Sulfamethoxazole-d4 Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxazole-d4 Beta-D-Glucuronide is a labeled metabolite of Sulfamethoxazole, a sulfonamide antibiotic. This compound is primarily used in proteomics research and is characterized by its molecular formula C16H15D4N3O9S and a molecular weight of 433.43 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole-d4 Beta-D-Glucuronide involves the incorporation of deuterium atoms into the Sulfamethoxazole molecule. The process typically includes the glucuronidation of Sulfamethoxazole-d4, which is achieved by reacting Sulfamethoxazole-d4 with glucuronic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound, which is crucial for its application in research .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamethoxazole-d4 Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Sulfamethoxazole-d4 Beta-D-Glucuronide is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Sulfamethoxazole metabolites.
Biology: It is used in studies involving the metabolism and pharmacokinetics of Sulfamethoxazole.
Medicine: It aids in the development of new drugs by providing insights into the metabolic pathways of Sulfamethoxazole.
Industry: It is utilized in the quality control of pharmaceutical products containing Sulfamethoxazole
Mécanisme D'action
The mechanism of action of Sulfamethoxazole-d4 Beta-D-Glucuronide involves its role as a metabolite of Sulfamethoxazole. Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis by mimicking para-aminobenzoic acid (PABA), thereby preventing the formation of folic acid, which is essential for bacterial growth . The glucuronidation of Sulfamethoxazole enhances its solubility and facilitates its excretion from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: The parent compound, used as an antibiotic.
Sulfamethoxazole-d4: A deuterated form of Sulfamethoxazole used in metabolic studies.
Sulfamethoxazole Beta-D-Glucuronide: The non-deuterated glucuronide form of Sulfamethoxazole
Uniqueness
Sulfamethoxazole-d4 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in proteomics research. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise quantification and analysis of Sulfamethoxazole metabolites .
Propriétés
Formule moléculaire |
C16H19N3O9S |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(2S,3S,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11?,12-,13?,14-,15+/m0/s1/i2D,3D,4D,5D |
Clé InChI |
BLFOMTRQSZIMKK-XVJIYPKASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |
SMILES canonique |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















